

"Tubulin polymerization-IN-48" CAS number and chemical structure

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Compound of Interest

Compound Name: Tubulin polymerization-IN-48

Cat. No.: B12378869 Get Quote

An In-Depth Technical Guide to Tubulin Polymerization-IN-48

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-48, also identified as compound 4k, is a potent inhibitor of tubulin polymerization. With a CAS number of 2982893-22-9, this small molecule has demonstrated significant activity in disrupting the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of **Tubulin Polymerization-IN-48**, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Structure

Compound Name: Tubulin polymerization-IN-48

• Synonym: Compound 4k

CAS Number: 2982893-22-9[1]



• Chemical Structure:

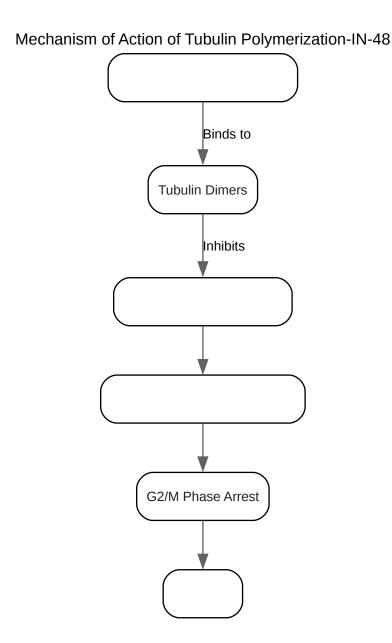
Systematic Name: 2-(p-tolyl)-8-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazine

Mechanism of Action

Tubulin Polymerization-IN-48 functions as a microtubule-destabilizing agent. Microtubules are essential cytoskeletal polymers composed of α - and β -tubulin dimers. Their dynamic polymerization and depolymerization are critical for various cellular processes, most notably mitotic spindle formation during cell division.

Tubulin Polymerization-IN-48 inhibits the polymerization of tubulin, leading to a disruption of the microtubule network. This interference with microtubule dynamics triggers the mitotic checkpoint, causing cell cycle arrest in the G2/M phase. Prolonged arrest at this stage ultimately leads to the induction of apoptosis (programmed cell death). Evidence suggests that this compound likely binds to the colchicine-binding site on β-tubulin.





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Caption: Signaling pathway of Tubulin Polymerization-IN-48.

Quantitative Biological Data

The biological activity of **Tubulin Polymerization-IN-48** has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data.



Table 1: In Vitro Antiproliferative Activity (IC50)

Cell Line	Cancer Type	IC50 (nM)
Chp-134	Neuroblastoma	79
Kelly	Neuroblastoma	165
PC-3	Prostate Cancer	15

Data compiled from multiple sources indicating potent nanomolar efficacy.[2][3]

Table 2: Tubulin Polymerization Inhibition

Compound	Concentration	Inhibition (%)
Tubulin Polymerization-IN-48 (4k)	5 μΜ	Higher than Colchicine (3 μM)
Tubulin Polymerization-IN-48 (4k)	10 μΜ	Higher than Colchicine (3 μM)
Colchicine (Positive Control)	3 μΜ	-
Paclitaxel (Negative Control)	-	Enhances Polymerization

Compound 4k demonstrates dose-dependent inhibition of tubulin polymerization.[2]

Experimental Protocols

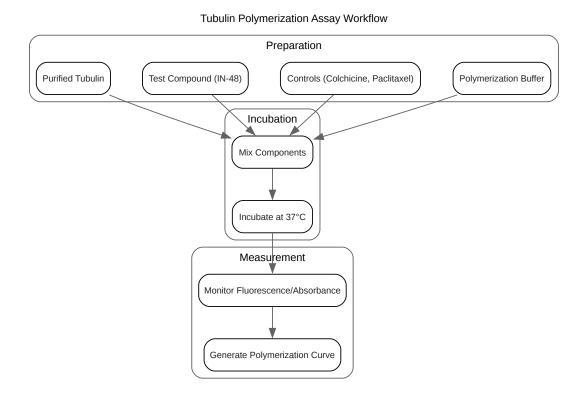
This section provides detailed methodologies for key experiments used to characterize **Tubulin Polymerization-IN-48**.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:





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Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

Reagents: Purified tubulin, polymerization buffer (e.g., G-PEM buffer containing GTP),
 Tubulin Polymerization-IN-48, positive control (e.g., colchicine), and negative control (e.g., paclitaxel).



Procedure:

- On ice, add the test compound or control at various concentrations to a microplate.
- Add the tubulin solution to each well.
- Initiate polymerization by transferring the plate to a 37°C plate reader.
- Monitor the change in fluorescence or absorbance over time. An increase in signal corresponds to microtubule polymerization.
- Data Analysis: Plot the fluorescence/absorbance against time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **Tubulin Polymerization-IN-48** on cell cycle progression.

Methodology:

- Cell Culture: Plate cancer cells (e.g., PC-3) and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of Tubulin Polymerization-IN-48 or a
 vehicle control for a specified duration (e.g., 24 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization.
 - Wash the cells with PBS.
 - Fix the cells in cold 70% ethanol and store at -20°C.
- Staining and Analysis:
 - Wash the fixed cells with PBS.



- Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Incubate in the dark.
- Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M)
 using appropriate software.

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the effect of the compound on the cellular microtubule network.

Methodology:

- Cell Culture: Grow cells on coverslips in a petri dish.
- Treatment: Treat the cells with Tubulin Polymerization-IN-48 or a vehicle control.
- Fixation and Permeabilization:
 - Fix the cells with a suitable fixative (e.g., paraformaldehyde).
 - Permeabilize the cells with a detergent (e.g., Triton X-100).
- Immunostaining:
 - Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
 - Incubate with a primary antibody against α-tubulin.
 - Wash with PBS.
 - Incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with a DNA dye (e.g., DAPI).



 Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion

Tubulin Polymerization-IN-48 is a promising small molecule inhibitor of tubulin polymerization with potent antiproliferative activity against various cancer cell lines. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis, makes it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

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